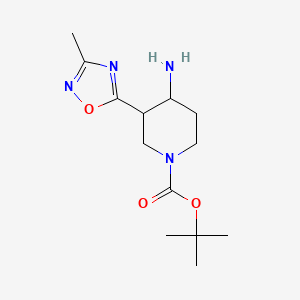

Tert-butyl 4-amino-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Overview

Description

Tert-butyl 4-amino-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (TBAPC) is an organic compound that belongs to the class of piperidine-1-carboxylates. It is a colorless, odorless, and crystalline solid that has a melting point of 109°C and a boiling point of 175°C. TBAPC has a molecular formula of C13H23N3O3 and a molecular weight of 279.34 g/mol. TBAPC is used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Synthesis and Biological Evaluation

- Synthesis and Characterization : This compound has been synthesized via a condensation reaction involving carbamimide and 3-fluorobenzoic acid, followed by a series of characterization techniques. The structure was confirmed by single crystal X-ray diffraction data, indicating its crystallization in the monoclinic crystal system (Sanjeevarayappa et al., 2015).

- Biological Activities : The synthesized compound displayed moderate anthelmintic activity, showcasing its potential in biological applications (Sanjeevarayappa et al., 2015).

Synthesis for Antitumor Activity

- Natural Product Analogs Synthesis : Research focused on synthesizing natural product analogs containing a 1,2,4-oxadiazole ring, which were tested for antitumor activity. Some compounds demonstrated significant potency against a panel of 11 cell lines (Maftei et al., 2013).

Intermediate for Anticancer Drugs

- Synthesis of Key Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a crucial intermediate for small molecule anticancer drugs, was synthesized using a high yield method. This demonstrates the compound's significance in developing novel anticancer therapies (Zhang et al., 2018).

Synthesis of Bioactive Compounds

- Development of Biologically Active Derivatives : Research has been conducted on synthesizing derivatives of this compound with potential antibacterial activity, highlighting its versatility in generating bioactive compounds (Khalid et al., 2016).

Synthesis for Nociceptin Antagonists

- Asymmetric Synthesis for Drug Development : The asymmetric synthesis of related compounds has been explored for creating nociceptin antagonists, which are important in pain management and other therapeutic areas (Jona et al., 2009).

Structural Analysis and Anticancer Evaluation

- Crystal Structure and Anticancer Assessment : The compound has undergone crystal structure studies and evaluation for anticancer properties, contributing to our understanding of its potential medicinal applications (Maftei et al., 2016).

Mechanism of Action

Target of action

These can include enzymes, receptors, and ion channels, among others .

Mode of action

The mode of action would depend on the specific target the compound interacts with. For example, it could inhibit or activate an enzyme, block a receptor, or modulate ion channel activity. The presence of the piperidine and oxadiazole groups could influence the compound’s binding affinity and selectivity for its targets .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives are known to be involved in a wide range of biological activities, including anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Result of action

The molecular and cellular effects would depend on the compound’s specific mode of action and the biochemical pathways it affects. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, certain compounds are more stable and effective under acidic or basic conditions, while others might be sensitive to heat or light .

properties

IUPAC Name |

tert-butyl 4-amino-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-8-15-11(20-16-8)9-7-17(6-5-10(9)14)12(18)19-13(2,3)4/h9-10H,5-7,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZGVGZJAUEROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CCC2N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1488630.png)

![6-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488632.png)

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1488638.png)

![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)

![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)

![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1488651.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)